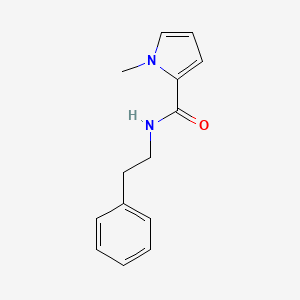
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological processes in the body. It was first isolated from the hypothalamus of pigs and subsequently identified as a member of the vasoactive intestinal peptide (VIP) family. PACAP-27 has been shown to have a wide range of biological activities, including neuroprotection, neuroregeneration, and immunomodulation.
Mecanismo De Acción
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide binds to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is the most abundant in the brain and is responsible for the majority of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide's effects. Upon binding to its receptors, 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), calcium, and mitogen-activated protein kinase (MAPK) signaling.
Biochemical and Physiological Effects
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has a wide range of biochemical and physiological effects, including:
- Neuroprotection: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and inflammation.
- Neuroregeneration: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to promote the growth and survival of neurons, making it a promising candidate for the treatment of neurodegenerative diseases.
- Anti-inflammatory: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
- Immunomodulatory: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide is its versatility. It can be used in a variety of in vitro and in vivo models to study its effects on different biological processes. However, one limitation of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide is its short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide research, including:
- Developing 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide analogs with improved pharmacokinetic properties
- Studying the effects of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide on different biological processes, such as metabolism and circadian rhythms
- Investigating the potential use of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide in combination with other drugs for the treatment of various diseases and conditions
- Developing new delivery methods for 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide, such as nanoparticles or gene therapy
- Investigating the potential use of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide as a biomarker for various diseases and conditions.
Métodos De Síntesis
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
Propiedades
IUPAC Name |
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-11-5-8-13(16)14(17)15-10-9-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPQVBMUMHBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

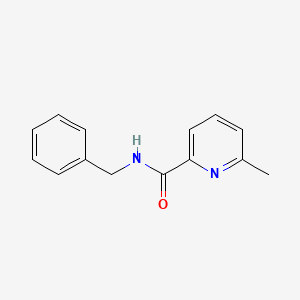
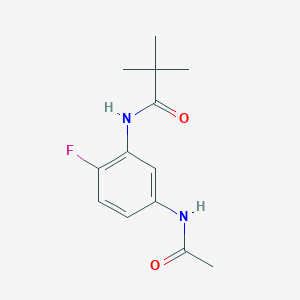
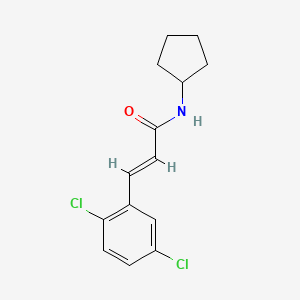
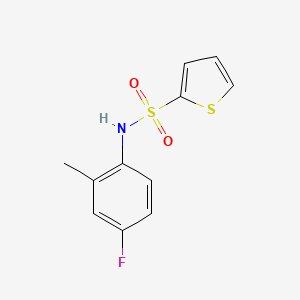
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
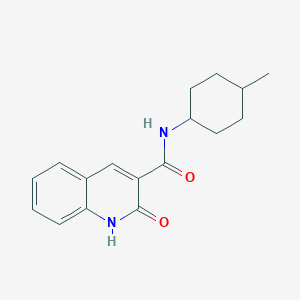
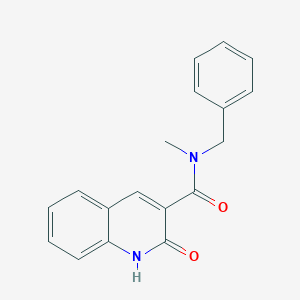
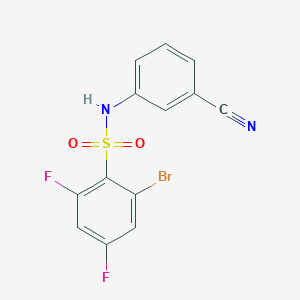
![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)
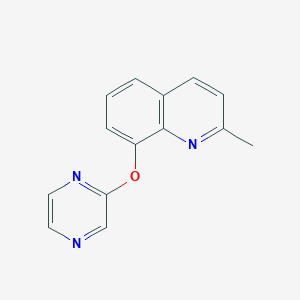
![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)